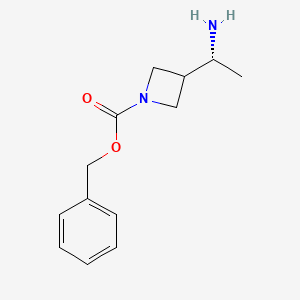
Benzyl (R)-3-(1-aminoethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ®-3-(1-aminoethyl)azetidine-1-carboxylate is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that have garnered interest due to their unique structural properties and potential applications in medicinal chemistry. The compound features a benzyl group, an aminoethyl side chain, and a carboxylate group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ®-3-(1-aminoethyl)azetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl bromide, ®-3-aminopropanol, and azetidine-1-carboxylic acid.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride or potassium tert-butoxide.
Introduction of Aminoethyl Group: The aminoethyl side chain is introduced via nucleophilic substitution reactions, where ®-3-aminopropanol reacts with the azetidine ring.
Benzylation: The final step involves the benzylation of the azetidine derivative using benzyl bromide in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of Benzyl ®-3-(1-aminoethyl)azetidine-1-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: Benzyl ®-3-(1-aminoethyl)azetidine-1-carboxylate can undergo oxidation reactions, particularly at the aminoethyl side chain, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the carboxylate group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or aminoethyl side chain can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation Products: Oxo derivatives of the aminoethyl side chain.
Reduction Products: Alcohols or aldehydes derived from the carboxylate group.
Substitution Products: Various substituted azetidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzyl ®-3-(1-aminoethyl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the role of azetidine derivatives in biological systems, including enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Industrial Applications: The compound is used in the development of novel materials, such as polymers and catalysts, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Benzyl ®-3-(1-aminoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The benzyl group and aminoethyl side chain play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Benzyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate: The enantiomer of the compound, differing in the configuration of the aminoethyl side chain.
Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate: A non-chiral version of the compound.
Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate: A derivative with a hydroxyl group instead of an amino group.
Uniqueness: Benzyl ®-3-(1-aminoethyl)azetidine-1-carboxylate is unique due to its chiral nature, which imparts specific biological activity and selectivity. The presence of the benzyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in molecular targets. Additionally, the aminoethyl side chain provides opportunities for further functionalization, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
benzyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-10(14)12-7-15(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3/t10-/m1/s1 |
Clave InChI |
SQJYHBQYBSQQCT-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](C1CN(C1)C(=O)OCC2=CC=CC=C2)N |
SMILES canónico |
CC(C1CN(C1)C(=O)OCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol](/img/structure/B14046944.png)
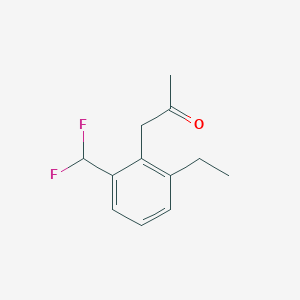

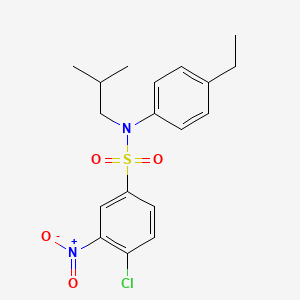

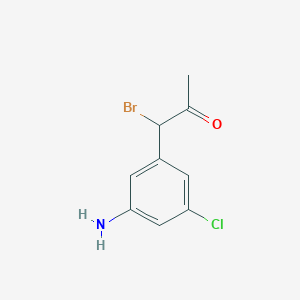
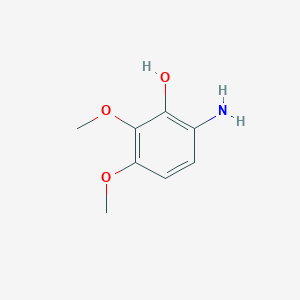

![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B14047002.png)



![Imidazo[1,2-a]pyridine,8-(2-propenyloxy)-](/img/structure/B14047031.png)
![(R)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14047037.png)
